molecular formula C17H16ClN3O3 B2622305 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide CAS No. 1356633-43-6

6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide

Cat. No. B2622305
CAS RN: 1356633-43-6
M. Wt: 345.78
InChI Key: RZAUDFUDBVHDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means that it specifically activates the A1 adenosine receptor in cells. This receptor is involved in several physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release.

Mechanism of Action

6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide exerts its effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor located on the surface of cells. Activation of this receptor leads to a series of intracellular signaling events that ultimately result in the physiological effects observed with 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide treatment.
Biochemical and Physiological Effects:
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in animal models. These include reduction in heart rate, blood pressure, and neurotransmitter release. Additionally, 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide in scientific research is its high selectivity for the A1 adenosine receptor. This allows researchers to specifically target this receptor and study its effects in isolation. However, one limitation of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide, and to determine whether it may have potential applications in the treatment of inflammatory and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide and its effects on intracellular signaling pathways.

Synthesis Methods

6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide can be synthesized using various methods, including reaction of 2-cyclopropylcarbamoyl-4-methoxybenzoic acid with 6-chloronicotinoyl chloride, followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, but the overall goal is to produce a pure and stable form of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide for further research.

Scientific Research Applications

6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the regulation of cardiovascular function. Studies have shown that 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide can reduce blood pressure and heart rate in animal models, suggesting that it may have potential therapeutic applications in the treatment of cardiovascular diseases.

properties

IUPAC Name

6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-24-12-5-6-14(13(8-12)17(23)20-11-3-4-11)21-16(22)10-2-7-15(18)19-9-10/h2,5-9,11H,3-4H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAUDFUDBVHDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.